

Technical Guide: Deuterium Labeling in Doxifluridine-d2

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Compound of Interest

Compound Name: Doxifluridine-d2

Cat. No.: B1502062

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Doxifluridine-d2**, a deuterated analog of the antineoplastic agent Doxifluridine. The guide will focus on the precise location of the deuterium labels, supported by available chemical data, and will delve into the analytical methods used for its characterization and its metabolic pathway.

Introduction to Doxifluridine and Deuterium Labeling

Doxifluridine (5'-deoxy-5-fluorouridine) is a second-generation nucleoside analog prodrug.^[1] It is converted in the body to the active anticancer agent 5-fluorouracil (5-FU), which then inhibits DNA synthesis, particularly in rapidly dividing cancer cells.^[2] Deuterium labeling involves the strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D). This substitution can alter the pharmacokinetic profile of a drug, often by slowing down its metabolism, which can lead to improved therapeutic efficacy and safety.^{[3][4]}

Position of Deuterium Labeling in Doxifluridine-d2

Based on data from multiple chemical suppliers, **Doxifluridine-d2** has the molecular formula C₉H₉D₂FN₂O₅ and the CAS number 84258-25-3.^[5] The structural information, particularly the SMILES string provided by MedChemExpress, O[C@H]1--INVALID-LINK--([H])O--INVALID-

LINK--C([2H])[2H], definitively indicates that the two deuterium atoms are located on the methyl group at the 5'-position of the ribose sugar moiety.

This specific placement of deuterium atoms is critical as it is away from the sites of enzymatic conversion to 5-FU, thus preserving the prodrug's activation mechanism while potentially influencing its metabolic stability at other sites.

Table 1: Chemical Identifiers for **Doxifluridine-d2**

Identifier	Value	Source(s)
Chemical Name	5'-Deoxy-5-fluorouridine-5',5'-d2	Inferred from structure
CAS Number	84258-25-3	
Molecular Formula	C ₉ H ₉ D ₂ FN ₂ O ₅	
Molecular Weight	248.20 g/mol	
SMILES	O[C@H]1--INVALID-LINK--([H])O--INVALID-LINK--C([2H])[2H]	

Experimental Characterization

Doxifluridine-d2 is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The characterization of this deuterated standard relies on these analytical techniques to confirm its identity, purity, and the position of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** In the ¹H NMR spectrum of **Doxifluridine-d2**, the signal corresponding to the 5'-methyl protons would be significantly diminished or absent compared to the spectrum of unlabeled Doxifluridine. The integration of the remaining proton signals would be consistent with the rest of the molecule.

- ^2H NMR (Deuterium NMR): A ^2H NMR spectrum would show a signal at the chemical shift corresponding to the 5'-methyl group, providing direct evidence of the deuterium labeling at this position.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of **Doxifluridine-d2** would be observed at a mass-to-charge ratio (m/z) that is two units higher than that of unlabeled Doxifluridine, reflecting the presence of two deuterium atoms.

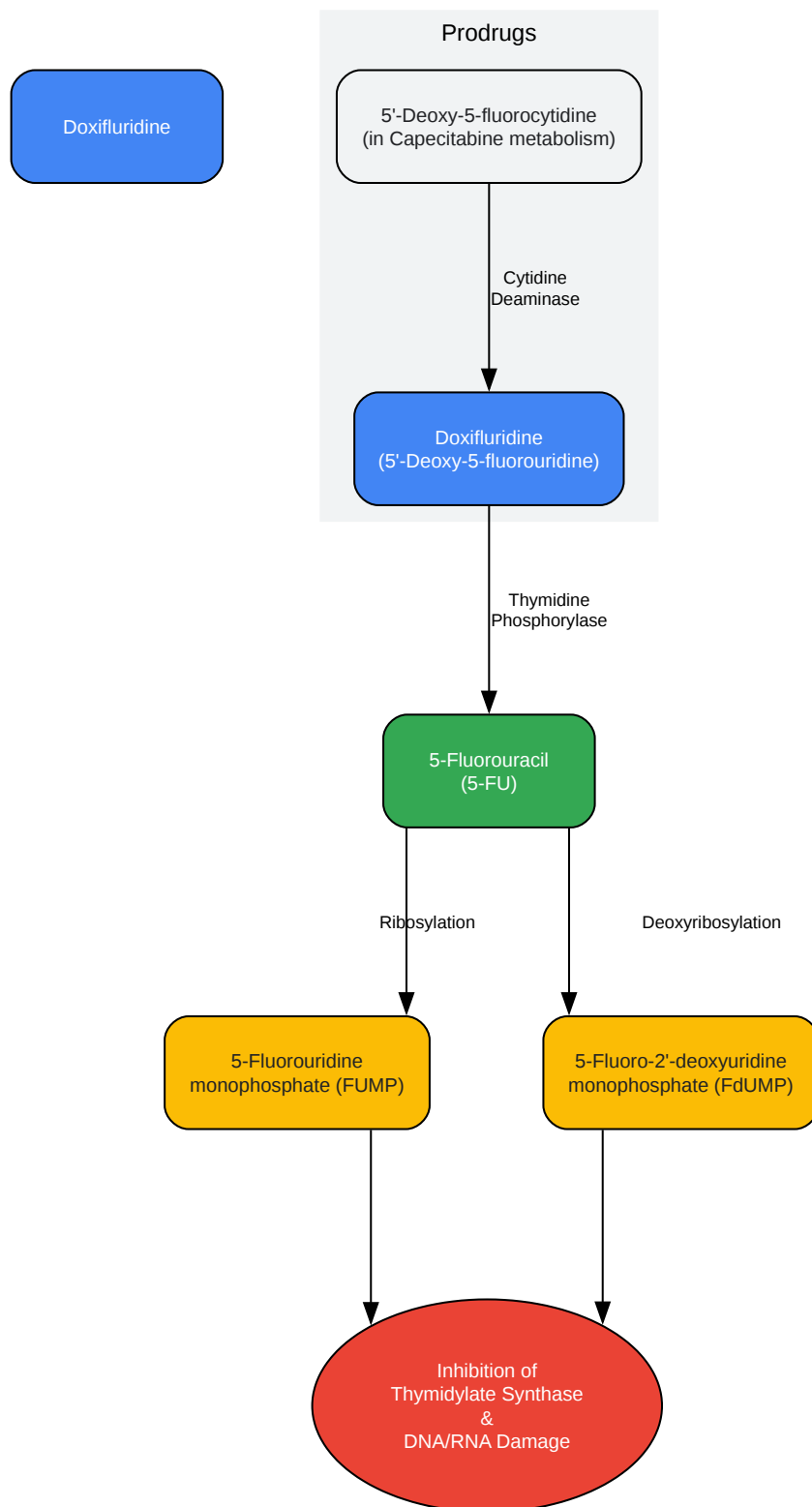
Table 2: Expected Mass Spectrometry Data for Doxifluridine and **Doxifluridine-d2**

Compound	Molecular Formula	Exact Mass (Monoisotopic)	Expected $[\text{M}+\text{H}]^+$ (m/z)
Doxifluridine	$\text{C}_9\text{H}_{11}\text{FN}_2\text{O}_5$	246.0652	247.0730
Doxifluridine-d2	$\text{C}_9\text{H}_9\text{D}_2\text{FN}_2\text{O}_5$	248.0777	249.0855

Metabolic Pathway of Doxifluridine

The primary metabolic pathway of Doxifluridine involves its conversion to 5-fluorouracil (5-FU). This bioactivation is a critical step for its anticancer activity.

Metabolic Pathway of Doxifluridine

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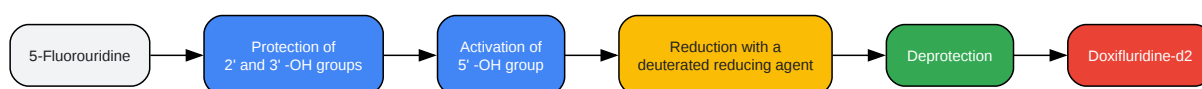
Caption: Metabolic activation of Doxifluridine to its active metabolites.

Doxifluridine is a direct precursor to 5-FU. It is also a metabolite in the more complex metabolic cascade of Capecitabine, where 5'-Deoxy-5-fluorocytidine is first converted to Doxifluridine. The subsequent conversion of Doxifluridine to 5-FU is catalyzed by the enzyme thymidine phosphorylase. 5-FU is then further metabolized to 5-fluorouridine monophosphate (FUMP) and 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which exert their cytotoxic effects by inhibiting thymidylate synthase and being incorporated into RNA and DNA.

Synthesis of Doxifluridine

While a specific, detailed synthesis protocol for **Doxifluridine-d2** is not readily available in the public domain, the general synthesis of Doxifluridine involves the modification of a uridine precursor. A common route involves the selective deoxygenation of the 5'-hydroxyl group of a protected 5-fluorouridine derivative.

The synthesis of the deuterated analog would likely involve the use of a deuterated reducing agent at the appropriate step to introduce the deuterium atoms at the 5'-position.



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Caption: A plausible synthetic workflow for **Doxifluridine-d2**.

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